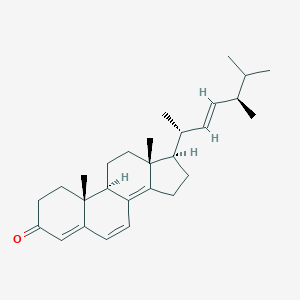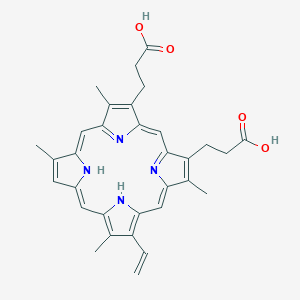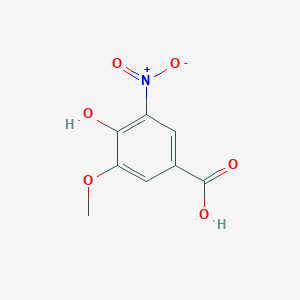![molecular formula C15H22O5 B108287 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole CAS No. 16386-43-9](/img/structure/B108287.png)
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole is an organic compound with a complex structure It is a derivative of benzene, featuring multiple ether linkages and a methylenedioxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the etherification of benzene derivatives with 2-(2-butoxyethoxy)ethanol under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or chromatography techniques.
化学反应分析
Types of Reactions
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
作用机制
The mechanism of action of 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole involves its interaction with molecular targets such as enzymes or receptors. The compound’s ether linkages and methylenedioxy group play a crucial role in its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Butoxyethanol: A simpler glycol ether with similar solvent properties.
Triethylene glycol monobutyl ether: Another glycol ether with multiple ether linkages.
Diethylene glycol monobutyl ether: A related compound with fewer ether linkages.
Uniqueness
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole is unique due to its combination of benzene ring, multiple ether linkages, and methylenedioxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
16386-43-9 |
|---|---|
分子式 |
C15H22O5 |
分子量 |
282.33 g/mol |
IUPAC 名称 |
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O5/c1-2-3-6-16-7-8-17-9-10-18-13-4-5-14-15(11-13)20-12-19-14/h4-5,11H,2-3,6-10,12H2,1H3 |
InChI 键 |
XGFMWQQUKDCKNY-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
Key on ui other cas no. |
16386-43-9 |
同义词 |
4-[2-(2-Butoxyethoxy)ethoxy]-1,2-(methylenedioxy)benzene |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














